phenyl N-(4-chlorophenyl)carbamate
Overview
Description
Phenyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C13H10ClNO2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C
Preparation Methods
Phenyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl chloroformate with 4-chloroaniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Phenyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or chlorophenyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(2-chlorophenyl)carbamate
- Phenyl N-(3-chlorophenyl)carbamate
- 4-chlorothis compound
- 4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
These compounds share similar structures but differ in the position and number of chlorine atoms on the phenyl rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
phenyl N-(4-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRCXDYWBPEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866167 | |
Record name | Phenyl (4-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50882-28-5 | |
Record name | Carbamic acid, N-(4-chlorophenyl)-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050882285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYL N-(4-CHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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